molecular formula C12H12ClNO2S2 B5563816 N-(3-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(3-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No. B5563816
M. Wt: 301.8 g/mol
InChI Key: MVYKXJXFTFFIJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonamides are a group of compounds characterized by the presence of a sulfonamide functional group, which consists of a sulfur atom, two oxygen atoms, and a nitrogen atom. Thiophenes are aromatic compounds that contain a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with ammonia or an amine. Thiophenes can be synthesized through several methods, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-diketone .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions of sulfonamides and thiophenes depend on their specific structures and the conditions under which the reactions are carried out. Sulfonamides can undergo reactions such as hydrolysis, while thiophenes can participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

Sulfonamide Inhibitors: Therapeutic Applications

Sulfonamide compounds are a prominent class of synthetic bacteriostatic antibiotics that have been used for the therapy of bacterial infections caused by various microorganisms. They are recognized for their roles in treating diseases caused by bacteria and other microorganisms, with applications extending beyond antibacterial uses. Sulfonamides are utilized in several clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their utility spans across treating viral infections (as in the case of the HIV protease inhibitor amprenavir), cancer therapies, and Alzheimer’s disease medications. These compounds have proven their value over more than 100 years, demonstrating the ability to lead to highly valuable drugs and drug candidates for a multitude of conditions, such as cancer, glaucoma, inflammation, and dandruff among the most investigated ones (Gulcin & Taslimi, 2018).

Sulfonamides in Environmental and Health Impacts

Sulfonamides have also been widely used in medicine and veterinary medicine, notably for their growth promoter effects in livestock. This widespread use has led to the presence of sulfonamides in the environment, posing challenges for environmental health due to their persistence and potential to promote resistance in microorganisms. The environmental presence of sulfonamides, derived mainly from agricultural activities, has led to changes in microbial populations that could pose hazards to human health. This indicates a significant area of concern and research into the environmental impact and mitigation of sulfonamide pollution (Baran et al., 2011).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some sulfonamides are used as antibiotics and work by inhibiting the synthesis of folic acid in bacteria .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for detailed information .

properties

IUPAC Name

N-(3-chlorophenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2S2/c1-8-6-12(9(2)17-8)18(15,16)14-11-5-3-4-10(13)7-11/h3-7,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYKXJXFTFFIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813727
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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